molecular formula C12H20O3 B8784443 2-Isopropyl-5-methylcyclohexyl oxoacetate

2-Isopropyl-5-methylcyclohexyl oxoacetate

Cat. No. B8784443
M. Wt: 212.28 g/mol
InChI Key: YNUVAJRGRQBLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748604B2

Procedure details

A mixture of aqueous glyoxalic acid (200 g; 50% w/v), L-menthol (632.4 g) and concentrated sulfuric acid (3.5 g) in cyclohexane (600 mL) was refluxed at 80° C. to 85° C. for 3 to 4 hours. Water (115 mL) was removed by azeotropic distillation using a Dean Stark trap. The resulting solution was allowed to cool to room temperature and diluted with de-ionized water (500 mL). The organic layer was separated and diluted with de-ionized water (800 mL). The pH of the resultant mixture was adjusted to 5 using aqueous sodium carbonate (10%; 15 ml). The organic layer was separated and washed twice with aqueous sodium bisulfite (2×70 g in 2×800 mL of de-ionized water). The pH of the organic layer was again adjusted to 5 using aqueous sodium carbonate (10%; 20 ml) and aqueous solution of formaldehyde (130 mL) was added to it in one hour at room temperature. The pH of the resultant mixture was again adjusted to 7.5 using aqueous sodium carbonate (10%; 15 ml) and stirred for about 6 hours at room temperature. The suspension obtained was filtered and washed with de-ionized water (2×200 mL) at room temperature. The wet mass obtained was suspended in de-ionized water (1000 mL) and stirred for 2 hours at 40° C. to 45° C. The resultant mixture was cooled to 20° C. to 25° C. and stirred at the same temperature for one hour. The suspension was filtered and washed with de-ionized water (200 mL) at room temperature to give menthyl glyoxalate as wet mass.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
632.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH3:6][C@H:7]1[CH2:12][C@@H:11](O)[C@H:10]([CH:14]([CH3:16])[CH3:15])[CH2:9][CH2:8]1.S(=O)(=O)(O)O>C1CCCCC1.O>[C:1]([O:5][CH:9]1[CH:10]([CH:14]([CH3:16])[CH3:15])[CH2:11][CH2:12][CH:7]([CH3:6])[CH2:8]1)(=[O:4])[CH:2]=[O:3]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
632.4 g
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Name
Quantity
3.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 80° C. to 85° C. for 3 to 4 hours
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Water (115 mL) was removed by azeotropic distillation
ADDITION
Type
ADDITION
Details
diluted with de-ionized water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
diluted with de-ionized water (800 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with aqueous sodium bisulfite (2×70 g in 2×800 mL of de-ionized water)
ADDITION
Type
ADDITION
Details
was added to it in one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The suspension obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with de-ionized water (2×200 mL) at room temperature
CUSTOM
Type
CUSTOM
Details
The wet mass obtained
STIRRING
Type
STIRRING
Details
stirred for 2 hours at 40° C. to 45° C
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at the same temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with de-ionized water (200 mL) at room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=O)(=O)OC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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